molecular formula C6H10O B082674 2-Ethylcyclobutanone CAS No. 10374-14-8

2-Ethylcyclobutanone

Cat. No.: B082674
CAS No.: 10374-14-8
M. Wt: 98.14 g/mol
InChI Key: FZZIOLFULBXCKD-UHFFFAOYSA-N
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Description

2-Ethylcyclobutanone is an organic compound with the molecular formula C₆H₁₀O It is a cyclobutanone derivative, characterized by a four-membered ring with an ethyl group attached to the second carbon atom

Scientific Research Applications

2-Ethylcyclobutanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Studies have explored its potential as a biomarker for certain metabolic processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information for 2-Ethylcyclobutanone indicates that it is flammable . The hazard statements include H226, which means it is flammable, and the precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .

Future Directions

Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 2-Ethylcyclobutanone in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylcyclobutanone can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with a suitable oxidizing agent. Another method includes the reaction of ethylmagnesium bromide with cyclobutanone under controlled conditions to introduce the ethyl group at the desired position.

Industrial Production Methods: In an industrial setting, this compound is typically produced via catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl group or the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines, ethers

Comparison with Similar Compounds

2-Ethylcyclobutanone can be compared with other cyclobutanone derivatives such as:

    Cyclobutanone: Lacks the ethyl group, making it less sterically hindered and slightly less reactive.

    2-Methylcyclobutanone: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and steric effects.

    Cyclopentanone: A five-membered ring ketone, which is less strained and thus less reactive compared to cyclobutanone derivatives.

The uniqueness of this compound lies in its specific ring strain and the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-ethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZIOLFULBXCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336557
Record name 2-Ethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-14-8
Record name 2-Ethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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